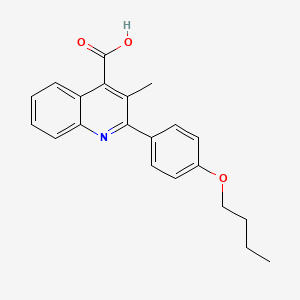![molecular formula C15H11BrN4O2S2 B4729069 3-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-[2-(4-BROMOPHENOXY)ACETYL]THIOUREA](/img/structure/B4729069.png)
3-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-[2-(4-BROMOPHENOXY)ACETYL]THIOUREA
Descripción general
Descripción
3-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-[2-(4-BROMOPHENOXY)ACETYL]THIOUREA is a complex organic compound that features a benzothiadiazole core and a bromophenoxyacetyl thiourea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-[2-(4-BROMOPHENOXY)ACETYL]THIOUREA typically involves multiple steps. The initial step often includes the preparation of the benzothiadiazole core, followed by the introduction of the bromophenoxyacetyl group. The final step involves the formation of the thiourea moiety under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-[2-(4-BROMOPHENOXY)ACETYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiourea moiety, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzothiadiazole core, altering its electronic properties.
Substitution: The bromophenoxyacetyl group can undergo nucleophilic substitution, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce new functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
3-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-[2-(4-BROMOPHENOXY)ACETYL]THIOUREA has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 3-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-[2-(4-BROMOPHENOXY)ACETYL]THIOUREA exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzothiadiazole core can engage in π-π stacking interactions, while the thiourea moiety can form hydrogen bonds with target molecules. These interactions modulate the activity of the target, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroanilines: These compounds share a similar aromatic structure but differ in their functional groups and substitution patterns.
Peptidomimetic Compounds: These compounds mimic the structure of peptides and share some structural similarities with 3-(2,1,3-BENZOTHIADIAZOL-4-YL)-1-[2-(4-BROMOPHENOXY)ACETYL]THIOUREA.
Uniqueness
This compound is unique due to its combination of a benzothiadiazole core and a bromophenoxyacetyl thiourea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-2-(4-bromophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2S2/c16-9-4-6-10(7-5-9)22-8-13(21)18-15(23)17-11-2-1-3-12-14(11)20-24-19-12/h1-7H,8H2,(H2,17,18,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBHAVOXZMQVPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=S)NC(=O)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-CHLORO-N-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4728988.png)
![N-[3-(aminocarbonyl)phenyl]-3-isobutoxybenzamide](/img/structure/B4728995.png)
![4-{methyl[(4-nitrophenyl)sulfonyl]amino}-N-(2-phenylethyl)butanamide](/img/structure/B4728998.png)


![4-{[4-(2-Chlorophenyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole](/img/structure/B4729014.png)
![methyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4729024.png)
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B4729026.png)
![N-[1-(4-propylphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B4729032.png)
![(5E)-5-[[2,5-dimethyl-1-(4-morpholin-4-ylphenyl)pyrrol-3-yl]methylidene]-1-ethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4729043.png)
![N-{1,1-dimethyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B4729065.png)

![2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4729083.png)

